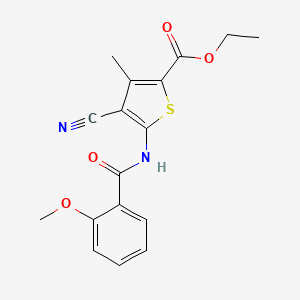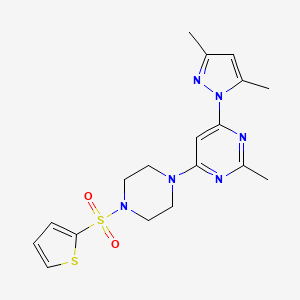![molecular formula C8H21N3 B2772615 (2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}ETHYL)(METHYL)AMINE CAS No. 1211452-85-5](/img/structure/B2772615.png)
(2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}ETHYL)(METHYL)AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine is an organic compound with the molecular formula C8H20N2. It is a clear, colorless liquid that is fully miscible in water. This compound is an important intermediate in organic synthesis and is used in various industrial applications, including the production of dyes, ion exchange resins, and as a curing agent for epoxy resins .
Vorbereitungsmethoden
The synthesis of N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine typically involves a two-step process. The first step is the reaction of dimethylamine with acrylonitrile to produce N,N-dimethylaminopropionitrile. This reaction is carried out in a fixed-bed reactor at temperatures ranging from 10 to 120°C, with a molar ratio of dimethylamine to acrylonitrile of 10:1 to 1:1 . The second step involves the hydrogenation of N,N-dimethylaminopropionitrile in the presence of a Raney-Nickel catalyst and an alcohol solution containing 0.1% to 10% alkali. The hydrogenation is conducted at pressures of 3 to 10 MPa, resulting in a yield of N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine of not less than 98% .
Analyse Chemischer Reaktionen
N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides to form corresponding substituted products.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce primary amines .
Wissenschaftliche Forschungsanwendungen
N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a nucleophile, participating in substitution reactions with electrophilic substrates. In coordination chemistry, it serves as a ligand, forming stable complexes with metal ions . The specific pathways and targets depend on the context of its use, such as enzyme inhibition or metal ion coordination .
Vergleich Mit ähnlichen Verbindungen
N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine can be compared with other similar compounds, such as:
N,N’-dimethyl-1,3-propanediamine: This compound has a similar structure but lacks the additional methylamino group, making it less versatile in certain reactions.
N,N-dimethylethylenediamine: This compound has a shorter carbon chain and different reactivity due to the presence of ethylene instead of propane.
N-methyl-1,3-propanediamine: This compound has only one methyl group, resulting in different chemical properties and applications.
The uniqueness of N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine lies in its additional methylamino group, which enhances its reactivity and versatility in various chemical reactions and applications .
Eigenschaften
IUPAC Name |
N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c1-9-6-7-10-5-4-8-11(2)3/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYYWWIGUCNXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2772534.png)
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2772535.png)


![2-((3-fluorobenzyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2772539.png)

![1,4-dimethyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)pyrazole-3-carboxamide](/img/structure/B2772544.png)
![2-{1-[(Dimethylamino)methyl]cyclohexyl}acetic acid hydrochloride](/img/structure/B2772545.png)
![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2772546.png)




![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2772555.png)
